2-methoxy-5-bromo-pyridine
Description
2-Methoxy-5-bromo-pyridine (CAS 13472-85-0), also referred to as 5-bromo-2-methoxypyridine, is a halogenated pyridine derivative with the molecular formula C₆H₆BrNO and molecular weight 188.02 g/mol . It is a white crystalline powder with a purity ≥99%, commonly employed as a versatile intermediate in pharmaceutical synthesis, agrochemicals, and material science . The methoxy (-OCH₃) group at position 2 and bromine (-Br) at position 5 confer unique electronic and steric properties, enabling its use in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions .
Properties
CAS No. |
1199266-76-6 |
|---|---|
Molecular Formula |
C6H6BrNO |
Molecular Weight |
188 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Appearance |
|---|---|---|---|---|---|
| 2-Methoxy-5-bromo-pyridine | 13472-85-0 | C₆H₆BrNO | 188.02 | 2-OCH₃, 5-Br | White powder |
| 3-Bromo-5-methoxypyridine | 50720-12-2 | C₆H₆BrNO | 188.02 | 3-Br, 5-OCH₃ | Not reported |
| 2-Bromo-3-methylpyridine | 3430-17-9 | C₆H₆BrN | 172.02 | 2-Br, 3-CH₃ | Liquid |
| 5-Bromo-2-methoxy-3-methylpyridine | N/A | C₇H₈BrNO | 202.05 | 2-OCH₃, 3-CH₃, 5-Br | Not reported |
| 5-Bromo-2-(2-methoxyphenyl)pyridine | 1194683-55-0 | C₁₂H₁₀BrNO | 264.12 | 2-(2-OCH₃-C₆H₄), 5-Br | Solid |
Key Observations :
- Positional Isomerism : this compound and 3-bromo-5-methoxypyridine share identical molecular formulas but differ in substituent positions, altering reactivity. The methoxy group in position 2 (electron-donating) directs electrophilic substitution to positions 3 and 5, while bromine (electron-withdrawing) deactivates the ring .
- Functional Group Variations : Replacing -OCH₃ with -CH₃ (e.g., 2-bromo-3-methylpyridine) reduces polarity and solubility in polar solvents. Introducing additional substituents (e.g., 3-methyl in 5-bromo-2-methoxy-3-methylpyridine) increases steric hindrance, impacting reaction kinetics .
Nucleophilic Substitution
- This compound : Bromine at position 5 undergoes facile substitution with nucleophiles (e.g., amines, thiols), forming intermediates for drug candidates like kinase inhibitors .
- 3-Bromo-5-methoxypyridine : Bromine at position 3 is less reactive due to steric shielding by the adjacent methoxy group, limiting its utility in coupling reactions .
Cross-Coupling Reactions
- Suzuki-Miyaura Reactions : this compound participates in palladium-catalyzed couplings with boronic acids to synthesize biaryl compounds, a key step in agrochemicals (e.g., herbicides) .
- 5-Bromo-2-(2-methoxyphenyl)pyridine : The biphenyl structure enhances π-π stacking interactions, making it valuable in organic electronics and ligand design .
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